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Executive Summary
SR-4835 is a potent and highly selective dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12)

and Cyclin-Dependent Kinase 13 (CDK13). Beyond its kinase inhibition, SR-4835 functions as

a molecular glue, inducing the proteasomal degradation of Cyclin K. This dual mechanism of

action leads to the suppression of key DNA Damage Response (DDR) genes, creating a

"BRCAness" phenotype in cancer cells. This targeted vulnerability sensitizes cancer cells,

particularly triple-negative breast cancer (TNBC), to PARP inhibitors and DNA-damaging

chemotherapies, highlighting its significant therapeutic potential. This technical guide provides

a comprehensive overview of the core mechanism of action of SR-4835, detailing its

biochemical and cellular effects, and provides established experimental protocols for its study.

Core Mechanism of Action: Dual Inhibition and
Molecular Glue Activity
SR-4835 exerts its anti-cancer effects through a novel dual mechanism:

ATP-Competitive Inhibition of CDK12/CDK13: SR-4835 binds to the ATP-binding pocket of

CDK12 and CDK13, preventing the phosphorylation of their substrates, including the C-

terminal domain (CTD) of RNA Polymerase II (RNAPII).[1] This inhibition disrupts the
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transcription of a specific subset of long and complex genes, many of which are integral to

the DNA Damage Response (DDR) pathway.[2]

Molecular Glue-Induced Degradation of Cyclin K: Uniquely, SR-4835 acts as a "molecular

glue" by inducing and stabilizing a ternary complex between CDK12, its binding partner

Cyclin K, and DDB1, a component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3]

[4] This induced proximity leads to the ubiquitination and subsequent proteasomal

degradation of Cyclin K.[3][4] The degradation of Cyclin K further inactivates the CDK12

complex, amplifying the transcriptional disruption of DDR genes.

This dual action results in a synthetic lethal interaction in cancer cells, particularly those with

existing DNA repair deficiencies, and potentiates the efficacy of DNA-damaging agents and

PARP inhibitors.

Quantitative Data Summary
The following tables summarize the key quantitative data reported for SR-4835.

Table 1: In Vitro Kinase Inhibition and Binding Affinity

Target Assay Type Value Reference

CDK12 IC50 (ADP-Glo) 99 ± 10.5 nM [5]

CDK12 Kd (DiscoverX) 98 nM [5]

CDK13 Kd 4.9 nM [3]

CDK12/CycK-DDB1

Ternary Complex
Kd (MST) 54.3 ± 5.4 nM [3]

Table 2: Cellular Activity of SR-4835
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Cell Line Assay Type Endpoint Value Reference

MDA-MB-231 Cell Proliferation EC50 15.5 nM [6]

MDA-MB-468 Cell Proliferation EC50 22.1 nM [6]

Hs 578T Cell Proliferation EC50 19.9 nM [6]

MDA-MB-436 Cell Proliferation EC50 24.9 nM [6]

A375 Cell Proliferation IC50 80.7 - 160.5 nM [7]

MDA-MB-231
RNAPII Ser2

Phosphorylation
EC50 105.5 nM [6]

A549 (HiBiT-

Cyclin K)

Cyclin K

Degradation
DC50 ~90 nM [4]

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams illustrate the key molecular interactions and experimental procedures

discussed in this guide.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.rsc.org/publishing/publish-with-us/publish-a-journal-article/preparing-supplementary-information
https://www.rsc.org/publishing/publish-with-us/publish-a-journal-article/preparing-supplementary-information
https://www.rsc.org/publishing/publish-with-us/publish-a-journal-article/preparing-supplementary-information
https://www.rsc.org/publishing/publish-with-us/publish-a-journal-article/preparing-supplementary-information
https://pubmed.ncbi.nlm.nih.gov/20386701/
https://www.rsc.org/publishing/publish-with-us/publish-a-journal-article/preparing-supplementary-information
https://www.biorxiv.org/content/10.1101/2023.05.30.542844v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Inhibition

Molecular Glue Activity

SR-4835 CDK12/CycK
Binds ATP Pocket

RNA Pol II-CTD
Phosphorylates Ser2

Ternary Complex
(CDK12/CycK/DDB1)

DDR Gene
Transcription

SR-4835

Induces & Stabilizes

CUL4-RBX1 E3 Ligase Ubiquitin
Recruits Cyclin K Degradation

(Proteasome)DDB1

Click to download full resolution via product page

Caption: SR-4835 Mechanism of Action: Kinase Inhibition and Molecular Glue-Induced

Degradation.
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Caption: Experimental Workflow for Co-Immunoprecipitation to Detect Ternary Complex

Formation.

Detailed Experimental Protocols
In Vitro Kinase Assay (Radioactive)
This protocol is adapted from studies determining the IC50 of SR-4835 against CDK12/CycK.

[8]

Reaction Mixture Preparation:

Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA,

and 2 mM DTT.

In each well of a 96-well plate, add 0.2 µM of recombinant CDK12/CycK enzyme.

Add SR-4835 at varying concentrations (e.g., from 0.1 nM to 1 mM).

Add 0.2 mM ATP, including [γ-32P]ATP.

Initiation and Incubation:

Initiate the reaction by adding 100 µM of a suitable substrate (e.g., pS7-CTD[9] peptide or

50 µM His-c-Myc).[8]

Incubate the reaction mixture for 60 minutes at 30°C.[8]

Termination and Detection:

Terminate the reaction by adding 3% phosphoric acid.

Transfer the reaction mixture to a P81 phosphocellulose plate.

Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated

[γ-32P]ATP.

Measure the incorporated radioactivity using a scintillation counter.
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Data Analysis:

Calculate the percentage of inhibition for each SR-4835 concentration relative to the

DMSO control.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTS/MTT)
This protocol is a general guideline for assessing the effect of SR-4835 on the proliferation of

cancer cell lines.

Cell Seeding:

Seed cancer cells (e.g., MDA-MB-231, A375) in a 96-well plate at a density of 5,000-

10,000 cells per well in 100 µL of complete growth medium.

Incubate overnight to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of SR-4835 in complete growth medium.

Remove the old medium from the cells and add 100 µL of the medium containing the

different concentrations of SR-4835. Include a DMSO vehicle control.

Incubate the cells for 72 hours.

MTS/MTT Reagent Addition:

Add 20 µL of MTS or MTT reagent to each well.

Incubate for 1-4 hours at 37°C, or until a color change is apparent.

Absorbance Measurement:

For MTS assays, measure the absorbance at 490 nm.
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For MTT assays, first add 100 µL of solubilization solution, incubate for 1-2 hours, and

then measure the absorbance at 570 nm.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the DMSO

control.

Determine the EC50 or IC50 value by plotting the results and fitting to a dose-response

curve.

Co-Immunoprecipitation and Western Blotting
This protocol details the procedure to demonstrate the SR-4835-induced interaction between

CDK12 and DDB1.

Cell Treatment and Lysis:

Culture cells (e.g., HEK293T or MDA-MB-231) to 70-80% confluency.

Treat the cells with SR-4835 (e.g., 1 µM) or DMSO for a specified time (e.g., 4 hours).

Wash the cells with ice-cold PBS and lyse them in ice-cold RIPA buffer containing

protease and phosphatase inhibitors.

Clarify the lysates by centrifugation.

Immunoprecipitation:

Incubate the cell lysates with an antibody against CDK12 or a relevant tag (e.g., anti-

FLAG if using tagged proteins) overnight at 4°C with gentle rotation.

Add Protein A/G agarose beads and incubate for an additional 1-2 hours.

Wash the beads three to five times with lysis buffer.

Elution and Sample Preparation:

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
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Western Blotting:

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Probe the membrane with primary antibodies against DDB1, Cyclin K, and CDK12

overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vitro Ubiquitination Assay
This protocol is designed to demonstrate the SR-4835-dependent ubiquitination of Cyclin K.

Reaction Setup:

In a microfuge tube, combine the following components in a reaction buffer (e.g., 50 mM

Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT):

E1 ubiquitin-activating enzyme

E2 ubiquitin-conjugating enzyme (e.g., UBE2D1)

Recombinant CUL4-RBX1-DDB1 E3 ligase complex

Recombinant CDK12/Cyclin K complex

Ubiquitin

SR-4835 or DMSO control

Incubation:

Incubate the reaction mixture at 37°C for 1-2 hours.

Termination and Analysis:
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Stop the reaction by adding SDS-PAGE sample buffer and boiling.

Analyze the reaction products by SDS-PAGE and western blotting using an anti-Cyclin K

antibody to detect the appearance of higher molecular weight polyubiquitinated Cyclin K

species.

X-Ray Crystallography
The following provides an overview of the crystallization conditions for the SR-4835 ternary

complex.[3][8]

Protein Expression and Purification:

Express human CDK12 and Cyclin K in Sf9 insect cells using a baculovirus expression

system.

Purify the CDK12/CycK complex using affinity and size-exclusion chromatography.

Express and purify DDB1 separately.

Complex Formation and Crystallization:

Incubate the purified CDK12/CycK complex with a molar excess of SR-4835.

For the ternary complex, mix the SR-4835-bound CDK12/CycK with purified DDB1.

Set up crystallization trials using the hanging drop vapor diffusion method at 15-20°C.

Crystals of the SR-4835-CDK12/CycK complex have been grown in conditions containing

Mops buffer and polyethylene glycol.[8]

The ternary complex (DDB1/SR-4835/CDK12/CycK) has been crystallized and its

structure solved to a resolution of 3.9 Å (PDB: 9FMR).[3]

In Vivo Patient-Derived Xenograft (PDX) Model Study
This protocol outlines a general approach for evaluating the in vivo efficacy of SR-4835.[1]

PDX Model Establishment:
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Implant tumor fragments from a triple-negative breast cancer patient subcutaneously into

immunocompromised mice (e.g., NSG mice).

Allow the tumors to grow to a palpable size.

Treatment Regimen:

Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into

treatment groups:

Vehicle control

SR-4835 (e.g., 20 mg/kg, oral gavage, daily)[6]

DNA-damaging agent (e.g., cisplatin) or PARP inhibitor

Combination of SR-4835 and the other agent

Tumor Growth Monitoring:

Measure tumor volume with calipers regularly (e.g., twice weekly).

Monitor the body weight of the mice as an indicator of toxicity.

Endpoint Analysis:

At the end of the study, euthanize the mice and excise the tumors.

Tumor tissue can be used for pharmacodynamic studies, such as western blotting for DDR

proteins or immunohistochemistry.

Conclusion
SR-4835 represents a promising therapeutic agent with a unique dual mechanism of action that

combines the targeted inhibition of CDK12/13 with the induced degradation of Cyclin K. This

technical guide provides a foundational understanding of its molecular and cellular effects,

supported by detailed experimental protocols to facilitate further research and development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.rsc.org/publishing/publish-with-us/publish-a-journal-article/preparing-supplementary-information
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.benchchem.com/product/b15580120?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15580120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ability of SR-4835 to induce a "BRCAness" phenotype opens up new avenues for

combination therapies in cancers that are otherwise difficult to treat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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